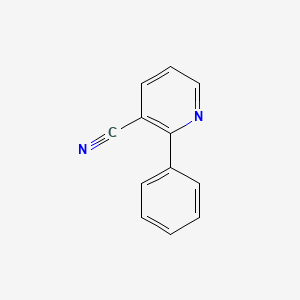
2-Phenylnicotinonitrile
説明
2-Phenylnicotinonitrile is a chemical compound with the CAS Number: 39065-49-1. Its molecular formula is C12H8N2 and it has a molecular weight of 180.21 . It is also known by other names such as 2-Phenylpyridine-3-carbonitrile, 2-phenyl-3-cyanopyridine, and cyanophenylpyridine .
Molecular Structure Analysis
The molecular structure of 2-Phenylnicotinonitrile consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The InChI code for 2-Phenylnicotinonitrile is 1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylnicotinonitrile include a molecular weight of 180.20 g/mol, a XLogP3-AA of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 180.068748264 g/mol, a monoisotopic mass of 180.068748264 g/mol, a topological polar surface area of 36.7 Ų, a heavy atom count of 14, and a covalently-bonded unit count of 1 .
科学的研究の応用
1. Corrosion Inhibition
- Summary of Application: 2-Phenylnicotinonitrile is used as a corrosion inhibitor for carbon steel in sulfuric acid solution . This application is particularly relevant in the chemical industry where carbon steel is widely used.
- Methods of Application: The corrosion inhibition is performed using a weight-loss method and scanning electron microscopy (SEM). The impact of temperature on the inhibition mechanism is investigated at various temperatures (20–50 °C) .
- Results: The inhibitive efficiency diminished with increasing temperatures. The maximum inhibitive efficiency of 97.45% was achieved at a temperature of 20 °C, the concentration of 2- (butylamino)-4-phenylnicotinonitrile (BAPN) inhibitor of 5×10 -4 M, and H 2 SO 4 acid concentration of 0.5 M .
2. Cytotoxicity and Photophysical Investigations
- Summary of Application: 2-Phenylnicotinonitrile is studied for its cytotoxicity against breast cancer cell lines and its photophysical properties .
- Methods of Application: The study involves the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), testing their cytotoxicity against breast cancer cell lines, and investigating their photophysical properties .
- Results: Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence spectra of the synthesized APNs in different solvents reveal solvent-dependent shifts in the emission maximum values .
3. Green Synthesis of Nicotinonitriles
- Summary of Application: 2-Phenylnicotinonitrile is used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This application is particularly relevant in the field of organic synthesis.
- Methods of Application: The synthesis involves the use of nanomagnetic metal-organic frameworks . The specific experimental procedures and technical details are not provided in the available information.
4. Nucleoside Synthesis
- Summary of Application: 2-Phenylnicotinonitrile derivatives are used in the synthesis of nucleosides . This application is particularly relevant in the field of biochemistry and medicinal chemistry.
- Methods of Application: The synthesis involves the coupling of 2-oxonicotinonitrile derivatives with peracetylated glucopyranosyl bromide in DMF containing K2CO3 .
5. Green Synthesis of Nicotinonitriles
- Summary of Application: 2-Phenylnicotinonitrile is used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This application is particularly relevant in the field of organic synthesis.
- Methods of Application: The synthesis involves the use of nanomagnetic metal-organic frameworks . The specific experimental procedures and technical details are not provided in the available information.
6. Nucleoside Synthesis
- Summary of Application: 2-Phenylnicotinonitrile derivatives are used in the synthesis of nucleosides . This application is particularly relevant in the field of biochemistry and medicinal chemistry.
- Methods of Application: The synthesis involves the coupling of 2-oxonicotinonitrile derivatives with peracetylated glucopyranosyl bromide in DMF containing K2CO3 .
特性
IUPAC Name |
2-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSSSFLMFXUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592595 | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylnicotinonitrile | |
CAS RN |
39065-49-1 | |
| Record name | 2-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

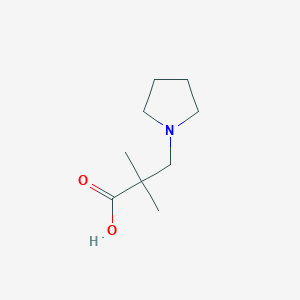
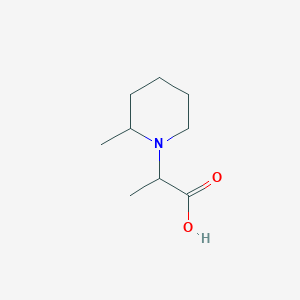
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369766.png)
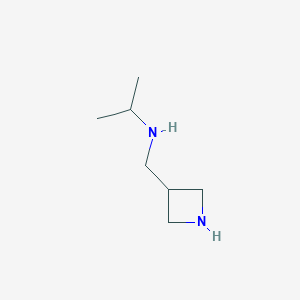
![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)

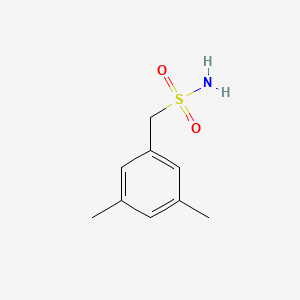
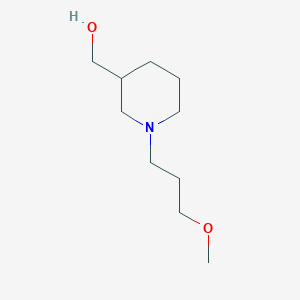
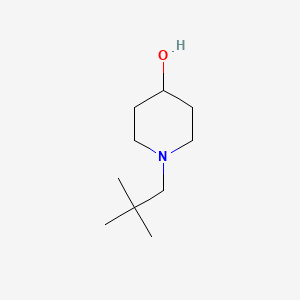
![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
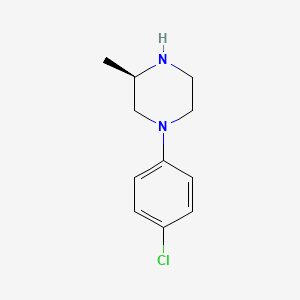
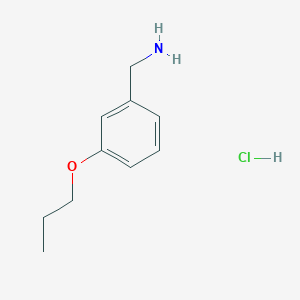
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)